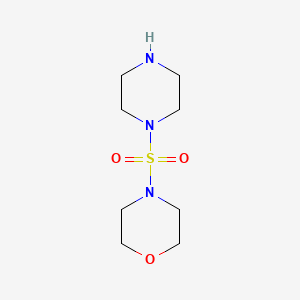

4-(Piperazine-1-sulfonyl)-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

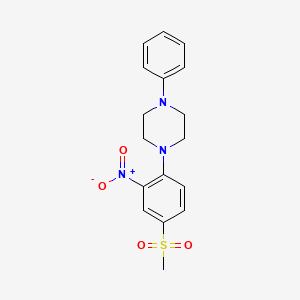

“4-(Piperazine-1-sulfonyl)-morpholine” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “4-(Piperazine-1-sulfonyl)-benzo[1,2,5]oxadiazole”, has been mentioned in the context of molecular research1. Another compound, “4-(piperazine-1-sulfonyl)benzaldehyde”, is also referenced in the context of chemical research2.

Synthesis Analysis

There is no specific information available on the synthesis of “4-(Piperazine-1-sulfonyl)-morpholine”. However, the synthesis of similar compounds involving piperazine has been discussed in various studies34.Molecular Structure Analysis

The molecular structure of “4-(Piperazine-1-sulfonyl)-morpholine” is not explicitly available. However, piperazine-based compounds are known to have versatile binding possibilities with metal ions due to substitution in the nitrogen atom of piperazine4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(Piperazine-1-sulfonyl)-morpholine”. However, piperazine-based compounds are known to have diverse applications, including in the field of catalysis and metal organic frameworks (MOFs)4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, similar compounds have been discussed in the context of chemical properties3.Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study by Selvakumar et al. (2018) explored the synthesis of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, revealing one of the sulfonamide derivatives showing three-fold higher antiviral activity than Ribavirin against avian paramyxo virus (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

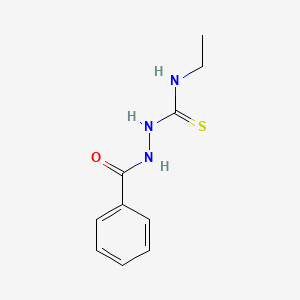

Antimicrobial Activity

Awad (2000) synthesized novel azo-sulfa drugs incorporating piperidino-, morpholino-, and piperazino-dithiocarbamyl-azo dyes, which exhibited remarkable antimicrobial activity through the interaction with metal salts, indicating their potential in combating microbial infections (Awad, 2000).

Pharmaceutical Applications

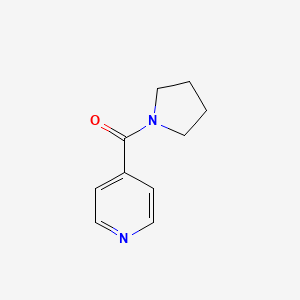

The pharmaceutical applications of piperazine and morpholine derivatives were summarized by Mohammed et al. (2015), highlighting their broad spectrum of activities and the development of new synthetic methods for their derivatives, underscoring their significant role in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Synthesis of Novel Heterocycles

Patil et al. (2017) introduced a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, enabling the generation of highly substituted derivatives for scaffold synthesis strategies. This method fulfills the demand for novel building blocks in organic and medicinal chemistry (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).

Antibiotic Modulation Activity

Oliveira et al. (2015) investigated the modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi, demonstrating its ability to enhance the efficacy of conventional antibiotics, thus offering a promising strategy for combating antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Safety And Hazards

The safety and hazards of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, a similar compound, “4-(piperazine-1-sulfonyl)benzaldehyde”, is mentioned in the context of chemical safety2.

Orientations Futures

The future directions of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, piperazine-based compounds are gaining prominence in today’s research due to their diverse applications4.

Please note that the information provided is based on the available data and there might be more comprehensive data required for a full analysis. For more detailed information, it is recommended to refer to the original papers and resources342.

Propriétés

IUPAC Name |

4-piperazin-1-ylsulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAAJLZOUGPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazine-1-sulfonyl)-morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)